molecular formula C16H12FN3O B3831848 N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide

N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B3831848
M. Wt: 281.28 g/mol
InChI Key: VLJMOPKAVCUHAS-GRSHGNNSSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole carbohydrazide with a 2-fluorobenzaldehyde to form the imine . This is a type of condensation reaction, which typically involves the removal of a small molecule like water.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorobenzylidene moiety, and the carbohydrazide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As an imine, this compound could potentially undergo reactions like hydrolysis, reduction, or reactions with nucleophiles. The presence of the fluorine atom could also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These could be assessed through laboratory testing and computational predictions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed structural analyses, investigations of its reactivity, and assessments of its biological activity .

properties

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-14-7-2-1-4-12(14)10-19-20-16(21)13-6-3-5-11-8-9-18-15(11)13/h1-10,18H,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJMOPKAVCUHAS-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC3=C2NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide
Reactant of Route 2
N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide
Reactant of Route 3
N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide
Reactant of Route 6
N'-(2-fluorobenzylidene)-1H-indole-7-carbohydrazide

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